molecular formula C19H23NO4 B1272369 Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid CAS No. 219297-11-7

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid

Cat. No.: B1272369
CAS No.: 219297-11-7
M. Wt: 329.4 g/mol
InChI Key: RKULNBHGHIPRGC-INIZCTEOSA-N
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Description

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a naphthyl derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated synthesis equipment and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The naphthyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Deprotection: Free amine derivative.

    Substitution: Various substituted naphthyl derivatives.

    Oxidation: Oxidized naphthyl derivatives.

    Reduction: Reduced naphthyl derivatives.

Scientific Research Applications

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed to reveal an active amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid: Similar structure but without the Boc protection.

    (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is unique due to the presence of both the Boc-protected amino group and the naphthyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful compound in various research applications.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKULNBHGHIPRGC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152651
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219297-11-7
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219297-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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